Desaspidin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Desaspidin is a natural product obtained from the marine sponge, Dysidea sp. It is a cyclic peptide consisting of 13 amino acids and has been found to exhibit potent anti-inflammatory and analgesic properties. Desaspidin has been studied extensively for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Applications De Recherche Scientifique

Uncoupling of Oxidative Phosphorylation

Desaspidin and related phlorobutyrophenone derivatives have been found to uncouple oxidative phosphorylation in rat liver mitochondria. These compounds inhibit respiration to varying degrees depending on the substrate used. Desaspidin demonstrates maximum activity at specific concentrations and is particularly effective when pyruvate and malate are employed as substrates (Runeberg, 1962).

Effects on Photophosphorylation in Intact Cells

Desaspidin has been shown to affect photophosphorylation in intact cells under both aerobic and anaerobic conditions. It primarily inhibits DCMU-insensitive cyclic photophosphorylation in vivo, similar to antimycin A, and its effects vary based on the presence of oxygen (Urbach & Simonis, 1967).

Inhibition of Photosynthetic Phosphorylation

Desaspidin has been utilized to study photosynthetic phosphorylation in chloroplasts. It inhibits ATP formation at very low concentrations in certain types of photosynthetic phosphorylation, demonstrating its potential as a tool to differentiate between various types of phosphorylation processes in chloroplasts (Gromet-Elhanan & Arnon, 1965).

Non-Specific Uncoupler of Photophosphorylation

Research indicates that desaspidin is a nonspecific uncoupler of all types of photophosphorylation. Its effectiveness varies under different oxidation-reduction states, suggesting a broader range of action in photosynthetic processes (Gromet-Elhanan & Avron, 1966).

Impact on CO2 Fixation by Spinach Chloroplasts

Investigations have shown that desaspidin impacts the process of CO2 fixation in spinach chloroplasts. This demonstrates its potential influence on photosynthetic reactions and energy transfer mechanisms in plants (Everson et al., 1966).

Sensitivity in Photophosphorylation Processes

Desaspidin's sensitivity to low concentrations can distinguish between different types of photophosphorylations associated with photooxidation of water and other types in chloroplasts. This specificity has been used to understand the different pathways of photosynthetic phosphorylation (Tsujimoto et al., 1966).

Propriétés

Numéro CAS |

114-43-2 |

|---|---|

Nom du produit |

Desaspidin |

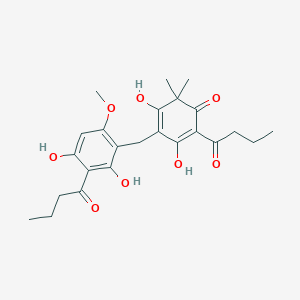

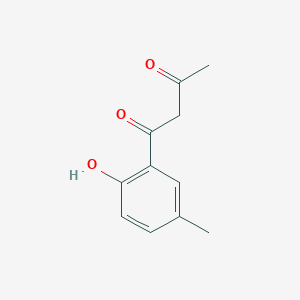

Formule moléculaire |

C24H30O8 |

Poids moléculaire |

446.5 g/mol |

Nom IUPAC |

2-butanoyl-4-[(3-butanoyl-2,4-dihydroxy-6-methoxyphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one |

InChI |

InChI=1S/C24H30O8/c1-6-8-14(25)18-16(27)11-17(32-5)12(20(18)28)10-13-21(29)19(15(26)9-7-2)23(31)24(3,4)22(13)30/h11,27-30H,6-10H2,1-5H3 |

Clé InChI |

XDIZFCKCCMUFFG-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C1=C(C(=C(C=C1O)OC)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O |

SMILES canonique |

CCCC(=O)C1=C(C(=C(C=C1O)OC)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O |

melting_point |

150.0 °C |

Autres numéros CAS |

60842-45-7 114-43-2 |

Synonymes |

desaspidin rosapin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3-Aminopropoxy)ethoxy]ethanol](/img/structure/B93289.png)